Sdz nkt 343

Descripción general

Descripción

Hidroxi Desmetil Bosentan, también conocido como Ro 64-1056, es un metabolito de Bosentan. Bosentan es un antagonista dual del receptor de endotelina utilizado principalmente en el tratamiento de la hipertensión arterial pulmonar. Hidroxi Desmetil Bosentan es producido en el hígado por las enzimas del citocromo P450 CYP2C9 y CYP3A4 .

Aplicaciones Científicas De Investigación

Hidroxi Desmetil Bosentan tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de referencia en el estudio del metabolismo de Bosentan y sus derivados.

Biología: Investigado por su papel en las vías metabólicas que involucran Bosentan.

Industria: Utilizado en el desarrollo de métodos analíticos para la medición de Bosentan y sus metabolitos.

Mecanismo De Acción

Hidroxi Desmetil Bosentan ejerce sus efectos al actuar como un metabolito de Bosentan. Bosentan es un antagonista competitivo de la endotelina-1 en los receptores de endotelina-A y endotelina-B. Al bloquear la unión de la endotelina-1 a sus receptores, Bosentan y sus metabolitos, incluido Hidroxi Desmetil Bosentan, previenen el estrechamiento de los vasos sanguíneos y reducen la presión arterial alta .

Safety and Hazards

SDZ NKT 343 is intended for laboratory research use only . For safety information, please refer to the Safety Data Sheet .

Relevant Papers Several papers have been published on this compound. These include studies on its general pharmacology , its effects on cutaneous responses of primate spinothalamic tract neurons sensitized by intradermal capsaicin injection , and its potential as a novel, selective NK1 receptor antagonist .

Análisis Bioquímico

Biochemical Properties

SDZ NKT 343 interacts with the tachykinin NK 1 receptor, displaying a high degree of selectivity over human NK 2 and NK 3 receptors . The IC 50 values for human and rat receptors are 0.62 and 451 nM respectively .

Cellular Effects

This compound influences cell function by antagonizing the SP-induced Ca 2+ efflux . This can impact various cellular processes, including cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the tachykinin NK 1 receptor and inhibiting its activity . This can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

It has been shown to inhibit mechanical hyperalgesia in vivo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Hidroxi Desmetil Bosentan implica la conversión metabólica de Bosentan en el hígado. Las enzimas principales responsables de esta conversión son CYP2C9 y CYP3A4 . Las rutas sintéticas específicas y las condiciones de reacción para la producción industrial de Hidroxi Desmetil Bosentan no están ampliamente documentadas en la literatura. El proceso general implica la hidroxilación y desmetilación de Bosentan.

Métodos de Producción Industrial

El compuesto se produce típicamente como un metabolito durante el procesamiento metabólico de Bosentan en el hígado .

Análisis De Reacciones Químicas

Tipos de Reacciones

Hidroxi Desmetil Bosentan experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse aún más para producir otros metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente involucrando los grupos hidroxilo y metoxi.

Reactivos y Condiciones Comunes

Los reactivos y condiciones comunes utilizados en las reacciones que involucran Hidroxi Desmetil Bosentan incluyen:

Agentes Oxidantes: Tales como peróxido de hidrógeno y permanganato de potasio.

Agentes Reductores: Tales como borohidruro de sodio y hidruro de litio y aluminio.

Solventes: Tales como metanol, etanol y dimetilsulfóxido.

Productos Principales Formados

Los productos principales formados a partir de las reacciones de Hidroxi Desmetil Bosentan dependen de las condiciones específicas de la reacción. Por ejemplo, la oxidación puede producir metabolitos hidroxilados adicionales, mientras que la reducción puede producir productos desmetilados.

Comparación Con Compuestos Similares

Hidroxi Desmetil Bosentan es similar a otros metabolitos de Bosentan, como:

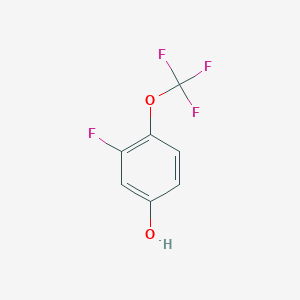

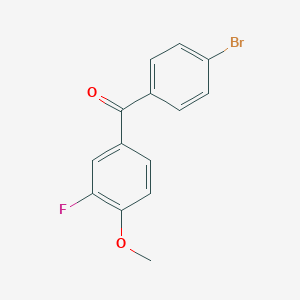

Hidroxi Bosentan: Otro metabolito hidroxilado de Bosentan.

Metabolito de Fenol: Un derivado fenólico de Bosentan.

Metabolito de Hidroxil-Fenol: Un compuesto con grupos hidroxilo y fenol derivados de Bosentan.

Hidroxi Desmetil Bosentan es único debido a su patrón específico de hidroxilación y desmetilación, que lo distingue de otros metabolitos de Bosentan.

Propiedades

IUPAC Name |

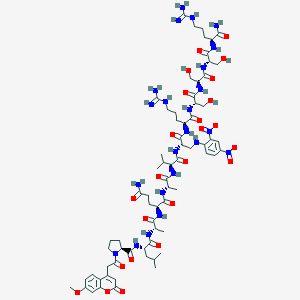

(2S)-2-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N5O5/c1-36(22-23-10-3-2-4-11-23)32(40)28(21-24-17-18-25-12-5-6-13-26(25)20-24)34-31(39)30-16-9-19-37(30)33(41)35-27-14-7-8-15-29(27)38(42)43/h2-8,10-15,17-18,20,28,30H,9,16,19,21-22H2,1H3,(H,34,39)(H,35,41)/t28-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVSIMQAFWRUEC-JDXGNMNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)C(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@@H]4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431762 | |

| Record name | SDZ NKT 343 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180046-99-5 | |

| Record name | SDZ NKT 343 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

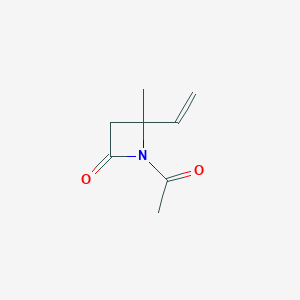

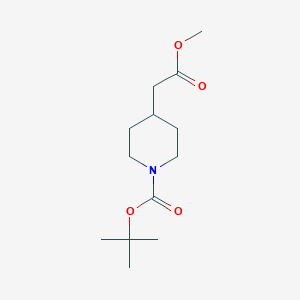

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SDZ NKT 343 interact with its target and what are the downstream effects?

A: this compound acts as a potent and selective antagonist of the human NK1 receptor [, ]. This receptor is primarily activated by the neuropeptide Substance P, which plays a role in pain transmission, emesis, and various neuropsychiatric conditions. By blocking the NK1 receptor, this compound inhibits the binding and subsequent signaling cascade initiated by Substance P. This, in turn, is believed to contribute to its analgesic effects in chronic pain models [] and potentially modulate other physiological processes associated with Substance P signaling.

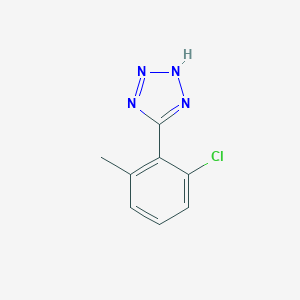

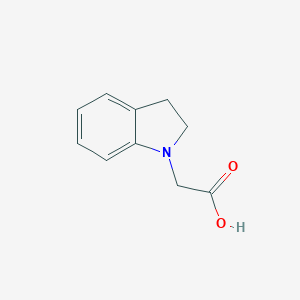

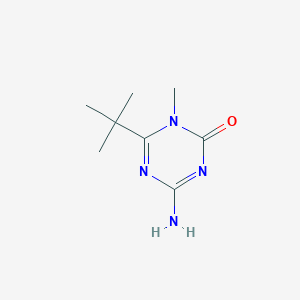

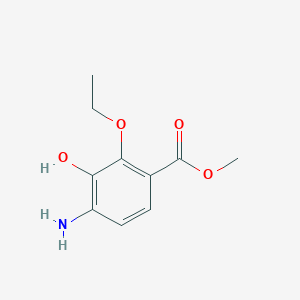

Q2: What is the structure-activity relationship (SAR) of this compound? How do modifications to its structure impact its activity, potency, and selectivity?

A: The development of this compound involved a series of structural modifications guided by SAR studies []. Initially, researchers discovered that 2-substitution on the benzylthiourea moiety was crucial for enhancing affinity for the human NK1 receptor. Halogen substitutions (Cl, Br) at this position proved beneficial. Further optimization involved modifying the proline diphenylmethyl amide portion, leading to the identification of aromatic amino acid amides that improved binding affinity. Notably, incorporating a 2-chlorobenzylthiourea unit with a 2-naphthylalanine amide resulted in the first sub-nanomolar ligand for the human NK1 receptor. Subsequent simplification of the benzylthiourea to phenylthiourea, along with the inclusion of a 2-nitro group, culminated in the development of this compound, a highly potent human NK1 receptor ligand with a Ki of 0.16 nM []. These findings highlight the importance of specific structural motifs in achieving high affinity and selectivity for the target receptor.

Q3: What is known about the in vitro and in vivo efficacy of this compound?

A: Beyond its high in vitro potency, this compound demonstrated significant analgesic effects in preclinical models. Specifically, it showed potent oral activity in guinea pig models of both chronic inflammatory and neuropathic pain []. This suggests potential therapeutic benefits in managing chronic pain conditions. Additionally, research using positron emission tomography (PET) imaging with a radiolabeled NK1 receptor antagonist, [18F]fluoroethyl-SPA-RQ, highlighted this compound's capacity to act as an antagonist for central NK1 receptors in various animal models []. This further supports its potential for therapeutic applications targeting central nervous system disorders where Substance P and the NK1 receptor are implicated.

Q4: Were any studies conducted to investigate the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A: While specific details regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available within the provided abstracts, its potent oral activity in preclinical pain models [] strongly suggests favorable pharmacokinetic properties. This suggests the compound is absorbed effectively upon oral administration and reaches its target site of action in sufficient concentrations to exert its pharmacological effects. Further research, including detailed PK/PD studies, would be necessary to fully elucidate the compound's disposition and behavior within the body.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)